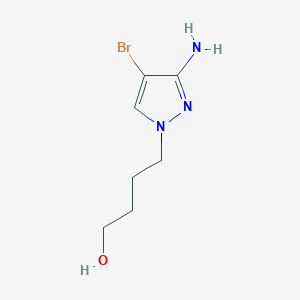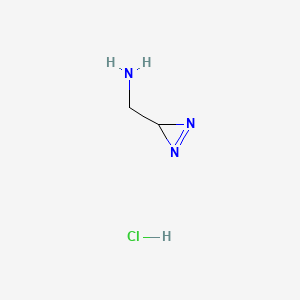
1-(3H-diazirin-3-yl)methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3H-diazirin-3-yl)methanaminehydrochloride is a chemical compound known for its unique structure and reactivity. It is a derivative of diazirine, a class of organic molecules characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used in scientific research due to its ability to form covalent bonds with other molecules upon exposure to ultraviolet light, making it a valuable tool in photoaffinity labeling studies .
Méthodes De Préparation
The synthesis of 1-(3H-diazirin-3-yl)methanaminehydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of diaziridine from ketones through oximation, tosylation, and treatment with ammonia.
Oxidation: The diaziridine is then oxidized to form the diazirine ring.
Final Step:
Industrial production methods are similar but often optimized for scale, yield, and purity. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
1-(3H-diazirin-3-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Photoactivation: Upon exposure to ultraviolet light, the diazirine ring breaks, forming a highly reactive carbene intermediate.
Substitution Reactions: The carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with other molecules.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents include triethylamine, DMSO, and various oxidizing agents. The major products formed from these reactions are typically covalently bonded complexes with the target molecules.
Applications De Recherche Scientifique
1-(3H-diazirin-3-yl)methanaminehydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3H-diazirin-3-yl)methanaminehydrochloride involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, forming stable covalent bonds with target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-(3H-diazirin-3-yl)methanaminehydrochloride is unique due to its high reactivity and specificity in forming covalent bonds upon UV activation. Similar compounds include:
Diazirine: The parent compound, which also forms reactive carbenes upon UV activation.
Diaziridine: A precursor in the synthesis of diazirine derivatives.
Trifluoromethyl diazirine: Another diazirine derivative with similar photoactivation properties but different reactivity and stability.
These compounds share the ability to form reactive intermediates upon UV activation but differ in their specific reactivity, stability, and applications.
Propriétés
Formule moléculaire |
C2H6ClN3 |
|---|---|
Poids moléculaire |
107.54 g/mol |
Nom IUPAC |
3H-diazirin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C2H5N3.ClH/c3-1-2-4-5-2;/h2H,1,3H2;1H |
Clé InChI |
DGNLNGHMTNXTNT-UHFFFAOYSA-N |
SMILES canonique |
C(C1N=N1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


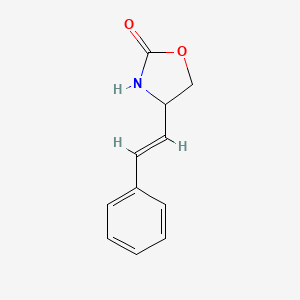

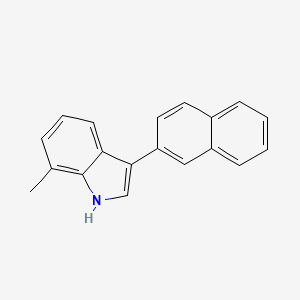
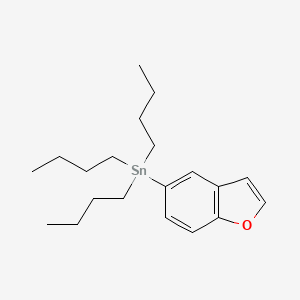

![rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B13552566.png)
![Tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate](/img/structure/B13552567.png)

![3-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13552582.png)
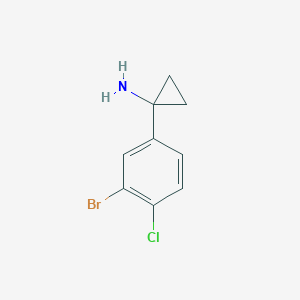
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552597.png)
![hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13552605.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13552620.png)
